molecular formula C14H25NO3Si B1521640 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine CAS No. 1171919-74-6

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Cat. No.: B1521640
CAS No.: 1171919-74-6
M. Wt: 283.44 g/mol
InChI Key: ZYKBLGKKUDQICY-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is an organic compound that features a pyridine ring substituted with tert-butyldimethylsilyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to enhance the stability of the compound under various reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both tert-butyldimethylsilyloxy and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBLGKKUDQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674042
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-74-6
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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